5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-18-12-11(13(19)17-14(18)20)9(6-7-16-12)8-4-2-3-5-10(8)15/h2-7H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRFAKFCVRLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.
Key Observations :
-
Amination proceeds regioselectively at the para position of the chlorophenyl group due to electron-withdrawing effects of the pyridopyrimidine core .
-
Hydrolysis requires harsh alkaline conditions but retains the pyrido[2,3-d]pyrimidine scaffold.
Ring Modification Reactions
The pyrido[2,3-d]pyrimidine core participates in cycloadditions and ring expansions.
2.1. Diels-Alder Cycloaddition
2.2. Ring Expansion
Treatment with hydrazine hydrate (EtOH, reflux) yields a pyridotriazepine derivative via ring opening and reclosure .
Cross-Coupling Reactions
The chlorophenyl group enables Pd-catalyzed couplings for functionalization:
Notable Outcomes :
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Suzuki reactions achieve >85% yield with electron-rich boronic acids .
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Sonogashira products show bathochromic shifts in UV-Vis spectra due to extended conjugation.
Oxidation and Reduction
Characterization Data
Critical spectral signatures for reaction monitoring:
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Several studies have indicated that pyrido[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action: It is believed that the compound interferes with cellular signaling pathways essential for cancer cell proliferation and survival.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed selective cytotoxicity against breast cancer cell lines, suggesting potential for further development in targeted cancer therapies .
Antimicrobial Properties
Research has also explored the antimicrobial effects of pyrido[2,3-d]pyrimidine derivatives. The compound has shown activity against various bacterial strains:
- Mechanism of Action: The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study: In vitro assays have reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
Enzyme Inhibition
The compound has been studied for its capacity to inhibit specific enzymes involved in disease processes:
- Target Enzymes: Research indicates that it may act as an inhibitor of kinases or phosphodiesterases, which are crucial in numerous signaling pathways.
- Case Study: A recent study highlighted the inhibition of certain kinases linked to inflammatory responses, suggesting therapeutic implications in inflammatory diseases .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or other protein kinases, thereby affecting cell cycle regulation and apoptosis . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidine-dione Derivatives
Table 1: Key Pyrido[2,3-d]pyrimidine-dione Analogs
Key Observations :
- Substituent position : The 2-chlorophenyl group in the target compound likely induces distinct electronic effects compared to para-substituted analogs (e.g., 4-chlorophenyl in pyrrolo[2,3-d]pyrimidines) .
- Spectroscopic trends : Methyl groups in pyrido[2,3-d]pyrimidine-diones consistently show $ ^1H $-NMR signals near 3.5 ppm, while aromatic protons appear downfield (6.5–8.5 ppm) .
Thieno[2,3-d]pyrimidine-dione Derivatives
Table 2: Thieno[2,3-d]pyrimidine-diones with Bioactivity
Key Observations :
- Core structure impact: Thieno[2,3-d]pyrimidine-diones exhibit stronger antimicrobial activity than pyrido analogs, likely due to enhanced lipophilicity from the sulfur atom .
- Substituent effects : Alkylation at position 1 (e.g., benzyl or acetamide groups) reduces antimicrobial efficacy compared to unsubstituted derivatives .
Pyrrolo[2,3-d]pyrimidine-dione Derivatives
Table 3: Pyrrolo[2,3-d]pyrimidine-diones with Aryl Substituents
Physicochemical and Electronic Properties
Frontier Molecular Orbital (FMO) Analysis
- HOMO/LUMO energy : Pyrido[2,3-d]pyrimidine-diones with aromatic substituents (e.g., compound 2o) exhibit HOMO localization on the pyrido ring, while analogs with benzene rings (e.g., compound B) show HOMO on the aryl group .
- Bioactivity correlation : Higher LUMO energies in pyrido derivatives (~-1.5 eV) suggest reduced electron-accepting capacity compared to flumioxazin (herbicidal control) .
Herbicidal Activity
Antimicrobial Activity
- Pyrido vs. thieno derivatives: Thieno analogs exhibit broader-spectrum activity due to increased membrane permeability .
- MIC values: Thieno derivatives with thiazole substituents show MICs as low as 12.5 µg/mL against P. aeruginosa, outperforming streptomycin .
Biological Activity
5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine and pyrimidine ring structure. Its molecular formula is , with a molecular weight of approximately 264.68 g/mol. The presence of the 2-chlorophenyl group is crucial for its biological activity.
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer progression:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown the ability to inhibit DHFR, which is vital for DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
- Cyclin-Dependent Kinase (CDK) Inhibition : The compound has been noted for its potential as a CDK inhibitor, which plays a critical role in cell cycle regulation. CDK inhibitors are being explored as anticancer agents due to their ability to induce cell cycle arrest in cancer cells .
Anticancer Activity
Studies have demonstrated that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxicity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these cell lines typically range from 10 µM to 30 µM, indicating moderate potency .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | CDK inhibition |
| MCF-7 | 25 | DHFR inhibition |
| HT-29 | 20 | Cell cycle arrest |
Additional Biological Activities
Beyond anticancer properties, this compound may also possess:
- Antimicrobial Activity : Preliminary studies suggest it may inhibit certain bacterial strains and fungi, although further research is needed to clarify these effects.
- Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry evaluated various pyrido[2,3-d]pyrimidines for their antiproliferative activity across multiple cancer cell lines. The results indicated that modifications to the chlorophenyl group significantly impacted the potency against specific cancer types .
- Mechanistic Insights : Research highlighted in Medicinal Chemistry Reviews discussed how structural variations influence the binding affinity to DHFR and CDKs. The presence of halogenated phenyl groups was associated with enhanced inhibitory activity due to increased lipophilicity and improved binding interactions .
Q & A
Q. What are the established synthetic methodologies for preparing 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves alkylation of a pyridopyrimidine core. For example, alkylation with benzyl chlorides or chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base has been effective for analogous compounds . Key steps include:
- Core construction : Reaction of brominated intermediates with heterocyclic thioacetamide derivatives in acetic acid.
- Functionalization : Alkylation at position 1 with methyl groups using iodomethane or dimethyl sulfate.
- Purification : Recrystallization from ethanol or chromatography on silica gel.
Table 1 : Example Reaction Conditions for Alkylation
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl chloride | DMF | K₂CO₃ | 80°C | 65–75 |
| Chloroacetamide | DMF | K₂CO₃ | 90°C | 55–60 |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–3.1 ppm), and dione carbonyls (indirectly inferred via downfield shifts) .
- X-ray crystallography : Resolves stereoelectronic effects of the 2-chlorophenyl substituent and confirms fused-ring planarity (see for analogous pyrimidine structures) .
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula.
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Varied assay conditions : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., Metronidazole for Staphylococcus aureus comparisons) .
- Structural analogs : Compare activity with derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione, which showed superior activity against S. aureus .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding affinity and validate via mutagenesis studies.
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodological Answer :
- Position-specific modifications :
- Position 5 : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Position 1 : Introduce bulkier alkyl groups (e.g., isopropyl) to modulate lipophilicity and membrane permeability .
- Heterocycle substitution : Replace pyrido[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine to assess activity shifts .
Table 2 : SAR Trends for Pyridopyrimidine Derivatives
| Modification Site | Group Introduced | Observed Effect |
|---|---|---|
| 5-(Aryl) | 2-Cl vs. 3-Cl | 2-Cl enhances antimicrobial activity |
| 1-(Alkyl) | Methyl vs. Benzyl | Methyl improves solubility |
Q. How can reaction yields be improved in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) and improve heat management .
- Catalytic optimization : Screen palladium or copper catalysts for Suzuki-Miyaura coupling of chlorophenyl groups .
- Solvent selection : Replace DMF with acetonitrile or THF to reduce viscosity and enhance mixing efficiency .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple derivatives (e.g., Tukey’s test for in vitro cytotoxicity).
- Principal Component Analysis (PCA) : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity .
Q. How to address low solubility in in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) with PBS or cell culture media.
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the dione oxygen .
Key Challenges and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
